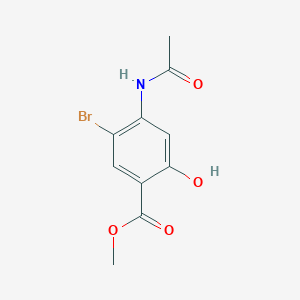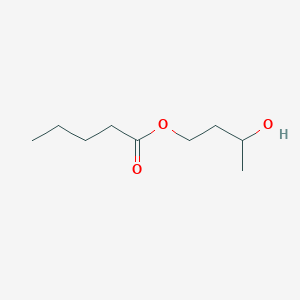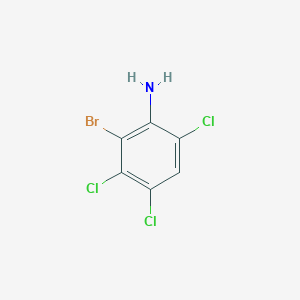
Methyl 4-acetamido-5-bromo-2-hydroxybenzoate
Descripción general
Descripción
“Methyl 4-acetamido-5-bromo-2-hydroxybenzoate” is a chemical compound with the molecular formula C10H10BrNO4 . It is a derivative of benzoic acid, which is a type of aromatic carboxylic acid .
Molecular Structure Analysis
The molecular structure of “Methyl 4-acetamido-5-bromo-2-hydroxybenzoate” consists of a benzoic acid core with a methyl ester group, an acetamido group, a bromo group, and a hydroxy group . The presence of these functional groups can significantly influence the compound’s physical and chemical properties.Aplicaciones Científicas De Investigación
Substitution Reactions and Synthesis
Methyl 4-acetamido-5-bromo-2-hydroxybenzoate, a derivative of benzo[b]thiophen, has been studied for its role in substitution reactions. Research shows that electrophilic substitution reactions of related compounds, including bromination and nitration, lead to various substituted products, emphasizing the chemical versatility of these compounds (Clarke, Scrowston, & Sutton, 1973).
Antibacterial Activity
Studies have explored the antibacterial properties of compounds related to methyl 4-acetamido-5-bromo-2-hydroxybenzoate. A series of triazoles, including similar structural analogs, demonstrated antibacterial activity against various pathogens, highlighting the potential pharmaceutical applications of these compounds (Singh, Kaur, Kumar, Kumar, & Kumar, 2010).
Photolytic Degradation and Toxicity Studies
The photolytic degradation of benorylate, structurally related to methyl 4-acetamido-5-bromo-2-hydroxybenzoate, has been investigated, revealing various photoproducts. These studies are crucial in understanding the stability and potential toxicity of pharmaceutical compounds (Castell et al., 1987).
Applications in Cancer Treatment
Compounds structurally similar to methyl 4-acetamido-5-bromo-2-hydroxybenzoate have been used as intermediates in the synthesis of anti-cancer drugs. This highlights the compound's significance in medicinal chemistry, especially in developing treatments for hyperproliferative disorders and cancer (Kucerovy, Li, Prasad, Repič, & Blacklock, 1997).
Antioxidant Properties
Research into marine red algae-derived bromophenol derivatives, structurally related to methyl 4-acetamido-5-bromo-2-hydroxybenzoate, has demonstrated potent antioxidant activities. These findings suggest potential applications in food and pharmaceutical industries as natural antioxidants (Li, Li, Gloer, & Wang, 2012)
Safety and Hazards
While specific safety and hazard information for “Methyl 4-acetamido-5-bromo-2-hydroxybenzoate” is not available, general precautions should be taken while handling it. This includes wearing personal protective equipment, ensuring adequate ventilation, avoiding dust formation, and avoiding contact with skin, eyes, or clothing .
Propiedades
IUPAC Name |
methyl 4-acetamido-5-bromo-2-hydroxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO4/c1-5(13)12-8-4-9(14)6(3-7(8)11)10(15)16-2/h3-4,14H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REGVTULAYHXJGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C(=C1)O)C(=O)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10738645 | |
| Record name | Methyl 4-acetamido-5-bromo-2-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10738645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-acetamido-5-bromo-2-hydroxybenzoate | |
CAS RN |
89481-86-7 | |
| Record name | Methyl 4-acetamido-5-bromo-2-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10738645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3'-(4-Bromophenyl)-1-[(3-methoxyphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B3296982.png)
![2-[3'-(3,4-dimethylphenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B3296994.png)
![2-[3'-(3,4-dimethylphenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]-N-phenylacetamide](/img/structure/B3296999.png)
![2-[3'-(4-methoxyphenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B3297009.png)
![2-[3'-(4-methoxyphenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B3297014.png)
![2-[3'-(3,4-dimethylphenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B3297021.png)
![3'-(3,5-Dimethoxyphenyl)-1-[(4-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B3297024.png)


![1-[(4-Methylphenyl)methyl]-3'-phenyl-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B3297058.png)
![N-(3,4-dimethylphenyl)-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B3297061.png)
![N-(2-methoxyphenyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B3297065.png)
![2-(ethylthio)-3-(4-methoxyphenyl)-N-(m-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B3297068.png)
![N-(2,5-dimethoxyphenyl)-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B3297073.png)